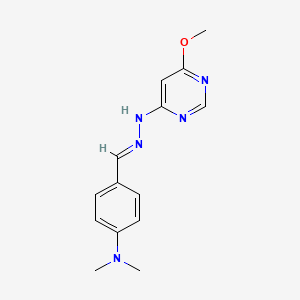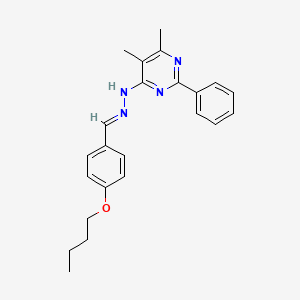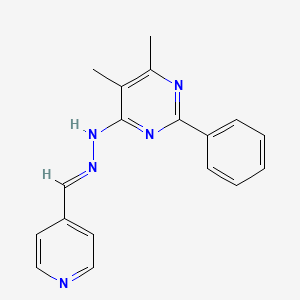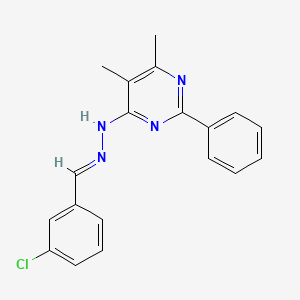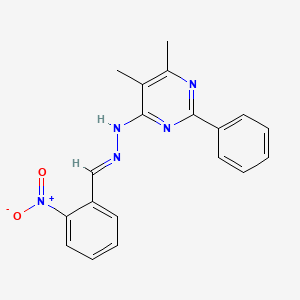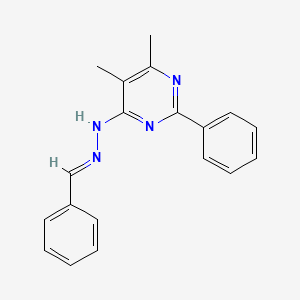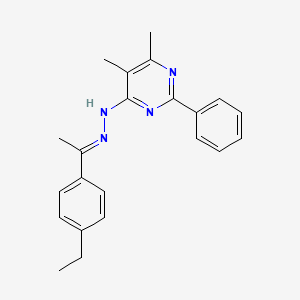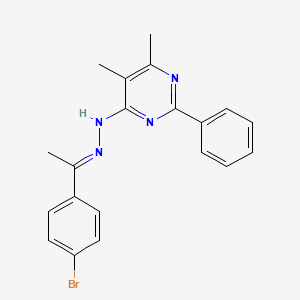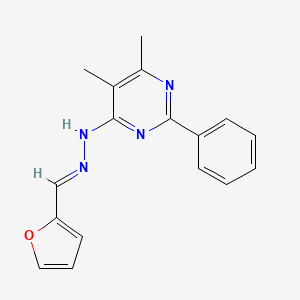
2-furaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone
Übersicht
Beschreibung
2-furaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone, also known as Furalozine, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is a hydrazone derivative of 2-furaldehyde and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
2-furaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and analytical chemistry. In medicinal chemistry, 2-furaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone has been investigated for its antitumor and antiviral properties. In biochemistry, 2-furaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone has been used as a fluorescent probe for the detection of metal ions. In analytical chemistry, 2-furaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone has been used as a reagent for the determination of various metal ions in different samples.
Wirkmechanismus
The mechanism of action of 2-furaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone is not fully understood. However, it has been proposed that 2-furaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone may exert its antitumor and antiviral effects by inhibiting the activity of certain enzymes or by inducing apoptosis in cancer cells. In addition, 2-furaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone may act as a chelating agent for metal ions, leading to the formation of stable complexes.
Biochemical and Physiological Effects:
2-furaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 2-furaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone can inhibit the growth of cancer cells and certain viruses. 2-furaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone has also been shown to interact with metal ions, leading to the formation of stable complexes. In addition, 2-furaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone has been used as a fluorescent probe for the detection of metal ions in different samples.
Vorteile Und Einschränkungen Für Laborexperimente
2-furaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone has several advantages for lab experiments, including its high stability, solubility, and specificity for metal ions. 2-furaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone can also be easily synthesized using various methods. However, 2-furaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone has certain limitations, including its potential toxicity and limited solubility in certain solvents.
Zukünftige Richtungen
There are several future directions for the study of 2-furaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone. One potential direction is the investigation of its antitumor and antiviral properties in vivo. Another direction is the development of 2-furaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone-based fluorescent probes for the detection of metal ions in different samples. In addition, the synthesis of new derivatives of 2-furaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone with improved properties and specificity for metal ions could be explored.
Conclusion:
In conclusion, 2-furaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone is a hydrazone derivative of 2-furaldehyde that has been extensively studied for its potential applications in various scientific fields. 2-furaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone can be synthesized using various methods and has been investigated for its antitumor and antiviral properties, as well as its ability to interact with metal ions. 2-furaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone has several advantages for lab experiments, but also has certain limitations. There are several future directions for the study of 2-furaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone, including the investigation of its properties in vivo and the development of new derivatives with improved properties.
Eigenschaften
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-13(2)19-17(14-7-4-3-5-8-14)20-16(12)21-18-11-15-9-6-10-22-15/h3-11H,1-2H3,(H,19,20,21)/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUNAHCSDHOGQZ-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1NN=CC2=CC=CO2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=C1N/N=C/C2=CC=CO2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-furan-2-ylmethylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



